N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dichloroaniline and the carboxylic acid group of 2-phenylthiazole-4-carboxylic acid .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: can be compared to other thiazole derivatives such as:
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: This compound also contains a dichlorophenyl group and exhibits similar biological activities but differs in its structural complexity and specific applications.
3,4-dichloromethylphenidate: This compound is a stimulant drug with a different mechanism of action, primarily affecting neurotransmitter reuptake in the brain.
The uniqueness of This compound
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCOTMNYGOBBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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